N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[45]decan-8-yl}acetamide is a complex organic compound featuring a cyano group, a cyclopropyl group, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide typically involves the following steps:
Formation of the spirocyclic intermediate: The spirocyclic structure can be synthesized by reacting 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine under controlled conditions.
Introduction of the cyano group: The cyano group is introduced through a cyanoacetylation reaction, where the intermediate is treated with cyanoacetic acid or its derivatives.
Cyclopropyl group addition: The cyclopropyl group is added via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or nitriles.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a cyano group, a cyclopropyl group, and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(11-16,12-2-3-12)17-13(19)10-18-6-4-15(5-7-18)20-8-9-21-15/h12H,2-10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDZWIXEZISLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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